![molecular formula C23H23N7O3 B6532647 1-(2,6-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920178-11-6](/img/structure/B6532647.png)
1-(2,6-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2,6-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s a complex organic compound that may have potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a fused ring system containing nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, related [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been noted to undergo reactions such as aryl migration when treated with sodium hydroxide in dimethyl sulfoxide (DMSO) .科学研究应用
Cancer Therapy and USP28 Inhibition
Overview: Ubiquitin-specific peptidase 28 (USP28) plays a crucial role in malignancies, making it an attractive therapeutic target for cancer treatment. The compound has been investigated as a potent USP28 inhibitor.
Biological Activity::- Compound 19 affects USP28 protein levels, leading to inhibition of proliferation, cell cycle progression (S phase), and epithelial-mesenchymal transition (EMT) in gastric cancer cell lines .
Other Medicinal Applications
RORγt Inverse Agonism::- The compound acts as an RORγt inverse agonist, potentially relevant for autoimmune diseases and inflammation .
- It inhibits PHD-1, JAK1, and JAK2, suggesting applications in cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Medicinal Chemistry and Fluorescent Probes
Diverse Biological Activities
未来方向
The [1,2,3]triazolo[4,5-d]pyrimidine core is a structure of interest in medicinal chemistry due to its presence in compounds with diverse biological activities . Future research could focus on synthesizing and evaluating more derivatives of this core structure, potentially leading to the discovery of new drugs with improved efficacy and selectivity.
作用机制
Target of Action
The compound, also known as F2865-0145 or VU0502812-1, is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a reduction in cell proliferation
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, plays a key role in this transition. By inhibiting CDK2, the compound disrupts the cell cycle, leading to a reduction in cell proliferation .
Result of Action
The primary result of the compound’s action is a significant reduction in cell proliferation . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
属性
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-17-9-6-10-18(33-2)19(17)23(31)29-13-11-28(12-14-29)21-20-22(25-15-24-21)30(27-26-20)16-7-4-3-5-8-16/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYNLASQWDZOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。